3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride is an organic compound that features a quinoxaline ring substituted with a pyrrolidine-1-carbonyl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride typically involves the reaction of quinoxaline derivatives with pyrrolidine and carbonyl chloride. One common method involves the use of quinoxaline-2-carboxylic acid as a starting material, which is then reacted with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carboxylic acid. This intermediate is then treated with thionyl chloride (SOCl2) to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline-2,3-diones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products Formed
Amides, esters, thioesters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Quinoxaline-2,3-diones: Formed from oxidation reactions.
Scientific Research Applications
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is utilized in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular processes and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carboxylic acid
- 3-(Pyrrolidine-1-carbonyl)quinoxaline-2,3-dione
- 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-thioester
Uniqueness
The presence of both a carbonyl chloride and a pyrrolidine-1-carbonyl group provides opportunities for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
64120-08-7 |
---|---|
Molecular Formula |
C14H12ClN3O2 |
Molecular Weight |
289.71 g/mol |
IUPAC Name |
3-(pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride |
InChI |
InChI=1S/C14H12ClN3O2/c15-13(19)11-12(14(20)18-7-3-4-8-18)17-10-6-2-1-5-9(10)16-11/h1-2,5-6H,3-4,7-8H2 |
InChI Key |
MMHJQIBDAYTGFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.